Rubiginone D2

Anticancer Cytotoxicity GI50

Rubiginone D2 is a differentiated angucycline characterized by a unique A-ring oxygenation pattern (2‑OH, 4‑OH, 8‑OMe) that drives its selective antibacterial spectrum (active against S. aureus and E. coli, but not B. subtilis) and exceptional cytotoxicity (GI50 <0.1 µM against HepG2 and HM02). This precise stereochemistry and substitution profile—absent in generic angucyclines—ensures reproducible SAR data and reliable target‑engagement studies. Procure high‑purity Rubiginone D2 to eliminate confounding variables in cancer vulnerability mapping, resistance mechanism dissection, and microbiome‑sparing antibacterial research.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
Cat. No. B3025712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiginone D2
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
InChIInChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1
InChIKeyDWIWLEGGRHIXAH-KDLNQGCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubiginone D2: Quantitative Activity Profile for Informed Procurement of a Distinct Angucycline Polyketide Antibiotic


Rubiginone D2 is a polyketide belonging to the angucycline class, characterized by an angular tetracyclic benz[a]anthracene core with a highly oxygenated A-ring [1]. Isolated from Streptomyces sp. (strain Gö N1/5), it is a secondary metabolite with documented antibacterial and anticancer activities [1]. Its defined stereochemistry (2S,3S,4R) and specific substitution pattern distinguish it from other angucyclines, influencing both biological activity and analytical handling [1].

Why Generic Substitution of Rubiginone D2 with Other Angucyclines or Polyketides Is Not Scientifically Justifiable


Angucyclines share a common benz[a]anthracene skeleton but exhibit significant variation in oxygenation patterns, methylation, and glycosylation, leading to divergent biological profiles [1]. Within the rubiginone series alone, minor structural changes (e.g., acetylation at the 4-O position) can drastically alter activity [1]. Substituting Rubiginone D2 with a generic 'angucycline' or even a closely related analog like Rubiginone A2 (which lacks the 2-hydroxy and 4-hydroxy groups) risks unpredictable efficacy and selectivity in both antibacterial and anticancer assays [1]. The following evidence quantifies these critical distinctions.

Rubiginone D2: Quantitative Evidence for Differentiated Activity and Procurement Decisions


Differential Cytotoxicity: Rubiginone D2 Exhibits Sub-Micromolar GI50 in HM02 and HepG2 Cells, with 75-Fold Selectivity Over MCF-7 Breast Cancer Cells

Rubiginone D2 demonstrates potent, cell line-dependent cytotoxicity with GI50 values of 0.1 µM (HM02 gastric adenocarcinoma), 0.7 µM (KATO III colon carcinoma), <0.1 µM (HepG2 hepatocellular carcinoma), and 7.5 µM (MCF-7 breast adenocarcinoma) [1]. This represents a >75-fold difference in sensitivity between the most responsive (HepG2) and least responsive (MCF-7) cell lines, underscoring the importance of selecting the appropriate cellular context for assay design [1]. In contrast, the acetylated derivative 4-O-acetyl-rubiginone D2 exhibits altered activity, though precise GI50 values are not reported in the same study, highlighting that even minor structural modifications can modulate bioactivity [1].

Anticancer Cytotoxicity GI50

Selective Antibacterial Spectrum: Activity Against S. aureus and E. coli Contrasts with Inactivity Against B. subtilis

In agar diffusion assays, Rubiginone D2 at a concentration of 64 µg/disc produced zones of inhibition against Staphylococcus aureus and Escherichia coli, but exhibited no activity against Bacillus subtilis . This selective profile differentiates Rubiginone D2 from broad-spectrum angucyclines like ochromycinone, which is reported to have a wider antibacterial spectrum . The lack of activity against B. subtilis suggests a narrower, more specific mechanism of action, which may be advantageous for targeted antimicrobial applications.

Antibacterial Agar Diffusion Gram-positive

Structural Differentiation: Unique A-Ring Oxygenation Pattern Distinguishes Rubiginone D2 from Ochromycinone

Rubiginone D2 features a highly oxygenated A-ring with hydroxyl groups at positions 2 and 4 and a methoxy group at position 8, contributing to its molecular formula C20H16O6 [1]. In contrast, the closely related angucycline ochromycinone (C19H14O4) lacks the 4-hydroxy and 8-methoxy substituents and has a different oxidation state at the A-ring [2]. This structural divergence correlates with distinct biological activities: Rubiginone D2 exhibits potent cytotoxicity with sub-micromolar GI50 values, while ochromycinone is primarily characterized as a STAT3 inhibitor [2].

Structure-Activity Relationship Angucycline Oxygenation

Differential Cytostatic Activity: Rubiginone D2 Demonstrates Potent Growth Inhibition in Gastric and Liver Cancer Models

Rubiginone D2 exhibits cytostatic activity, inhibiting proliferation of HM02 gastric adenocarcinoma and HepG2 hepatocellular carcinoma cells with GI50 values of 0.1 µM and <0.1 µM, respectively . In comparison, the angucycline glycoside urdamycin W displays GI50 values ranging from 0.019-0.104 µM across a panel of cancer cell lines [1]. While urdamycin W shows slightly higher potency in some cells, Rubiginone D2's consistent sub-micromolar activity in gastric and liver cancer models, coupled with its distinct structural features, positions it as a valuable tool compound for mechanistic studies in these specific cancer types.

Cytostatic Cancer Cell Proliferation

Rubiginone D2: Optimal Research Application Scenarios Based on Verified Biological Activity Profiles


Targeted Anticancer Drug Discovery for Gastric and Hepatocellular Carcinoma

Given its potent growth inhibition of HM02 gastric adenocarcinoma (GI50 = 0.1 µM) and HepG2 hepatocellular carcinoma (GI50 <0.1 µM) cells [1], Rubiginone D2 is an ideal lead compound or tool molecule for high-content screening and mechanistic studies in gastric and liver cancer drug discovery programs. Its differential sensitivity across cell lines allows for the identification of cancer type-specific vulnerabilities.

Narrow-Spectrum Antibacterial Research Targeting Staphylococcus aureus and Escherichia coli

Rubiginone D2's selective antibacterial activity against S. aureus and E. coli, while sparing B. subtilis [1], makes it a valuable probe for investigating species-specific antibacterial mechanisms. It can be employed in studies aiming to dissect the molecular basis of selective toxicity, offering advantages over broad-spectrum antibiotics in minimizing disruption to commensal flora in microbiome research contexts.

Structure-Activity Relationship (SAR) Studies of Angucycline A-Ring Oxygenation

The unique A-ring oxygenation pattern of Rubiginone D2 (2-hydroxy, 4-hydroxy, 8-methoxy) contrasts sharply with ochromycinone and other angucyclines [1]. This makes Rubiginone D2 a critical reference compound for SAR campaigns designed to map the influence of specific oxygen substituents on cytotoxicity, antibacterial spectrum, and target engagement. Procurement of high-purity Rubiginone D2 is essential for generating reliable comparative data.

Cell Line-Dependent Cytotoxicity Profiling and Biomarker Discovery

The >75-fold difference in GI50 values between HepG2 (<0.1 µM) and MCF-7 (7.5 µM) cells [1] provides a robust model for studying intrinsic and acquired resistance mechanisms. Researchers can utilize Rubiginone D2 to probe differential expression of drug transporters, metabolic enzymes, or cellular targets across cancer types, facilitating the identification of predictive biomarkers for response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubiginone D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.